molecular formula C6H7ClN2 B058057 5-(Aminomethyl)-2-chloropyridine CAS No. 97004-04-1

5-(Aminomethyl)-2-chloropyridine

Cat. No. B058057
CAS RN: 97004-04-1
M. Wt: 142.58 g/mol
InChI Key: XPARFBOWIYMLMY-UHFFFAOYSA-N
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Description

"5-(Aminomethyl)-2-chloropyridine" is a compound of interest in various chemical synthesis processes and material science applications. Its properties and reactions form the basis of research in developing new materials and chemicals.

Synthesis Analysis

The synthesis of "5-(Aminomethyl)-2-chloropyridine" and similar compounds typically involves multistep chemical reactions that ensure the introduction of specific functional groups at desired positions on the pyridine ring. A method reported involves the condensation of 1,3-diones and 2-(aminomethyl)pyridine, showcasing a novel approach to creating pyridylpyrroles, which may share synthetic pathways or intermediates with the target compound (Klappa, McNeill, & Rich, 2002).

Molecular Structure Analysis

The molecular structure of related chloropyridine compounds has been extensively studied, revealing insights into the atomic arrangement and bonding. For example, studies on 2-amino-5-chloropyridine with various acids have shown how hydrogen bonding and molecular geometry play critical roles in the stability and formation of co-crystals (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Chemical reactions involving "5-(Aminomethyl)-2-chloropyridine" often focus on its functionalization or involvement in forming complex structures. For instance, its analogs have been used in creating compounds with potential biological activities through reactions that highlight the versatility of the chloropyridine moiety (Lee & Kim, 1993).

Physical Properties Analysis

The physical properties of chloropyridine derivatives, including "5-(Aminomethyl)-2-chloropyridine," are crucial for their application in material science. These properties are often characterized by techniques such as X-ray crystallography, which provides detailed information on crystal structure and hydrogen bonding patterns (Pourayoubi, Ghadimi, & Valmoozi, 2007).

Scientific Research Applications

  • Catalysis and Synthesis : It is used as a reactant in selective amination reactions catalyzed by palladium complexes, predominantly yielding 5-amino-2-chloropyridine products (Ji, Li, & Bunnelle, 2003).

  • Analytical Chemistry : The compound has been quantitatively analyzed by High-Performance Liquid Chromatography (HPLC), demonstrating its utility in analytical chemistry for precise measurements (Wang Yue-feng, 2007).

  • Crystallography and Material Sciences : Its structural properties have been analyzed, such as in co-crystal formations with fumaric acid, indicating applications in crystallography and materials science (Hemamalini & Fun, 2010).

  • Optical Properties and Materials Science : In combination with other compounds, it forms inorganic-organic hybrid materials with potential electro-optical properties, useful in materials science (Jasrotia et al., 2019).

  • Pharmaceutical Analysis : It's a degradation product of zopiclone and its metabolites, and can be used in the determination of original zopiclone concentrations in blood samples (Nilsson, Kugelberg, Ahlner, & Kronstrand, 2015).

  • Spectroscopy and Computational Chemistry : Its vibrational properties have been studied using FT-IR and FT-Raman spectroscopy, aiding in understanding molecular structures (Al-Otaibi, 2015).

  • Medicinal Chemistry : It's been incorporated into the design of novel aminomethyl-pyridines as potential inhibitors of DPP-4, relevant in medicinal chemistry (Kaczanowska, Wiesmüller, & Schaffner, 2010).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves looking at current research trends related to the compound and predicting future areas of study. This could include new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

(6-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPARFBOWIYMLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427314
Record name 5-(Aminomethyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-chloropyridine

CAS RN

97004-04-1
Record name 6-Chloro-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97004-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-2-chloropyridine
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Synthesis routes and methods I

Procedure details

Hydrazine hydrate (1.7 ml) was added to a refluxing solution of 6.5 g (2.4×10-2 mole) of N-(6-chloro-3-pyridylmethyl)phthalimide in 100 ml of EtOH, and the mixture was further refluxed for 1 hour. After addition of 20 ml of water, the ethanol was distilled off under reduced pressure. Concentrated hydrochloric acid (25 ml) was added to the residue and the mixture was refluxed for 1 hour. After cooling, the reaction mixture was neutralized with NaOH and the aqueous layer was saturated with NaCl and extracted with Et2O. The extract was dried over Na2SO4 and the solvent was distilled off to give 2.4 g of the title compound as a yellow oil.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (2.00 ml, 0.04 mol) was added at ambient temperature (20° C.) to a solution of N-(6-chloro-3-pyridylmethyl) phthalimide (10.70 g, 0.039 mol) in ethanol (150 ml), and the resulting solution was heated under reflux for 4 hours before being cooled to ambient temperature (20° C.). 25% w/v aqueous hydrochloric acid (60 ml) was added directly and the resulting mixture was heated under reflux for 1 hour. The reaction mixture was then cooled to ambient temperature (20° C.), filtered and evaporated under reduced pressure. The resulting concentrated mixture was filtered and the filtrate was cooled, with ice/salt bath cooling, and solid potassium hydroxide was added with stirring until the mixture became basic. The reaction mixture was then extracted with diethylether (5×150 ml). The combined ether extracts were dried using magnesium sulphate and evaporated under reduced pressure to give the product, 6-chloro-3-pyridylmethylamine as a brown oil (5.07 g, 90.6%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

30 g of 91.7% pure 2-chloro-5-cyanopyridine were hydrogenated in 100 ml of methylformate using 7 g of Raney cobalt analogously to Example 2. 2-Chloro-5-(formylaminomethyl)pyridine was obtained in a yield of 92.6% of theory, in addition to 2.9% of theory of 2-chloro-5-(aminomethyl)pyridine.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 14.99g of 2-chloro-5-(chloromethyl) pyridine, 63.01g of 25% ammonia water and 60ml of acetonitrile in a stainless steel autoclave was stirred for 2 hours in an oil bath of 80° C. After adding 12.3g of 30% sodium hydroxide aqueous solution, the reaction mixture was concentrated. The residue to which 200ml of ethanol were added was dried over anhydrous magnesium sulfate and, filtered to remove insoluble materials. The filtrate was concentrated and purified by a column chromatography [developing solvent: dichloromethane-methanol (4:1)] to afford 7.66g of 5-(aminomethyl)-2- chloropyridine as a yellow solid.
Quantity
14.99 g
Type
reactant
Reaction Step One
Quantity
63.01 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-chloropyridine
Reactant of Route 2
5-(Aminomethyl)-2-chloropyridine
Reactant of Route 3
Reactant of Route 3
5-(Aminomethyl)-2-chloropyridine
Reactant of Route 4
5-(Aminomethyl)-2-chloropyridine
Reactant of Route 5
5-(Aminomethyl)-2-chloropyridine
Reactant of Route 6
5-(Aminomethyl)-2-chloropyridine

Citations

For This Compound
27
Citations
FM Sun, DQ Shi - Phosphorus, Sulfur, and Silicon, 2008 - Taylor & Francis
Some new amidophosphoric acid esters containing substituted pyridine moieties were synthesized by the reaction of O-aryl, O-ethyl phosphoryl chlorides with 3-(aminomethyl)pyridine …
Number of citations: 9 www.tandfonline.com
P Tian, D Liu, Z Liu, J Shi, W He, P Qi… - Pest management …, 2019 - Wiley Online Library
BACKGROUND Flupyradifurone is a member of a novel class of insecticides that possess excellent insecticidal activities. Halogen‐containing phenyl groups are important and …
Number of citations: 33 onlinelibrary.wiley.com
H Zhao, MD Serby, Z Xin… - Journal of medicinal …, 2006 - ACS Publications
… For the synthesis of inhibitor 8f, acid 7 was first coupled to 5-aminomethyl-2-chloropyridine via a TBTU coupling reaction and the resulting chloropyridine amide was coupled to 4-…
Number of citations: 82 pubs.acs.org
SA Wrobel, D Bury, VN Belov, JM Klenk, B Hauer… - Analytica Chimica …, 2023 - Elsevier
… reaction from 5-aminomethyl-2-chloropyridine and tetronic … C 2 , 15 N-5-aminomethyl-2-chloropyridine and ethyl 4-chloro-3-… 2 , 15 N-5-aminomethyl-2-chloropyridine has been prepared …
Number of citations: 7 www.sciencedirect.com
A Habibagahi - 2010 - repository.library.carleton.ca
… To a solution of 5-aminomethyl-2-chloropyridine (1.0 g, 7.01 mmol, FW 142.59 gmol" ) in dichloromethane (15 mL) at 0 C was added triethylamine (1.1 mL, 7.71 mmol) followed by …
Number of citations: 5 repository.library.carleton.ca
E Pomarnacka, A Kornicka, A Kuchnio… - Archiv der …, 2011 - Wiley Online Library
A new series of 16 6‐chloro‐1,1‐dioxo‐7‐{4‐[(4‐R 1 ‐phenyl)imino]‐4H‐3,1‐benzoxazin‐2‐yl}‐3‐(substituted amino)‐1,4,2‐benzodithiazines 7–22 was prepared in order to evaluate …
Number of citations: 3 onlinelibrary.wiley.com
TC Johnson, AV Brown, KK Bryan… - Pest management …, 2017 - Wiley Online Library
BACKGROUND An insecticide screening effort identified N‐(4‐bromophenyl)‐4,6‐bis(2,2,2‐trifluoroethoxy)‐1,3,5‐triazine‐2‐amine as having weak potency against two lepidopteran …
Number of citations: 2 onlinelibrary.wiley.com
Z Xu, X Xu, R O'Laoi, H Ma, J Zheng, S Chen… - Bioorganic & Medicinal …, 2016 - Elsevier
The Wnt signaling pathway is an essential signal transduction pathway which leads to the regulation of cellular processes such as proliferation, differentiation and migration. Aberrant …
Number of citations: 15 www.sciencedirect.com
J Yu, W Zong, Y Ding, J Liu, L Chen… - Advanced Synthesis …, 2022 - Wiley Online Library
In this study, ten ω‐transaminases (ω‐TAs) have been investigated to efficiently catalyze the synthesis of twenty‐four functionalized benzylamines and pyridylmethylamines. We …
Number of citations: 2 onlinelibrary.wiley.com
TL Foley, W Burchett, Q Chen… - … the Science of Drug …, 2021 - journals.sagepub.com
… While the incorporation of 5-aminomethyl-2-chloropyridine proceeded as expected in the second cycle of chemistry, the third bond-forming reaction, owing to the reactivity of the …
Number of citations: 27 journals.sagepub.com

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